molecular formula C19H14BrNO6 B5030739 4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid

4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid

Cat. No.: B5030739
M. Wt: 432.2 g/mol
InChI Key: BJXYYDGODDEBBA-NSIKDUERSA-N
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Description

4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid is a synthetic organic compound characterized by its complex structure, which includes bromine, carboxymethoxy, methoxyphenyl, cyanoethenyl, and benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Carboxymethylation: Introduction of the carboxymethoxy group.

    Formation of the cyanoethenyl group: This step involves the formation of the cyanoethenyl linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyanoethenyl groups.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: In the development of organic electronic materials or polymers.

    Biological Studies: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanoethenyl group could participate in interactions with nucleophilic sites in proteins or DNA, while the aromatic rings may engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid: shares structural similarities with other cyanoethenyl-substituted aromatic compounds.

    3-bromo-4-(carboxymethoxy)-5-methoxyphenyl derivatives: These compounds have similar functional groups but may differ in the position or number of substituents.

Uniqueness

  • The presence of both bromine and cyanoethenyl groups in the same molecule provides unique reactivity and potential for diverse chemical transformations.
  • The combination of carboxymethoxy and methoxy groups enhances solubility and may influence the compound’s interaction with biological targets.

Properties

IUPAC Name

4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO6/c1-26-16-8-11(7-15(20)18(16)27-10-17(22)23)6-14(9-21)12-2-4-13(5-3-12)19(24)25/h2-8H,10H2,1H3,(H,22,23)(H,24,25)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYYDGODDEBBA-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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